

4-Formyl-3-methylbenzonitrile: A Bifunctional Linchpin for Complex Molecule Synthesis

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Compound of Interest

Compound Name: **4-Formyl-3-methylbenzonitrile**

Cat. No.: **B2359208**

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This technical guide offers an in-depth exploration of **4-Formyl-3-methylbenzonitrile**, a versatile aromatic building block. We will move beyond a simple cataloging of reactions to provide a strategic overview of how its distinct functional groups—an electrophilic aldehyde and a robust nitrile—can be selectively manipulated to construct diverse molecular architectures. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this reagent's full synthetic potential.

Core Molecular Profile and Strategic Considerations

4-Formyl-3-methylbenzonitrile (CAS No. 27609-91-2) is a strategically substituted benzonitrile derivative.^[1] The molecule's value lies in the orthogonal reactivity of its aldehyde and nitrile moieties. The aldehyde serves as a soft electrophilic handle for carbon-carbon and carbon-nitrogen bond formation, while the nitrile group offers a pathway to amines, amides, and carboxylic acids through more forcing reductive or hydrolytic conditions.^{[2][3]} The adjacent methyl group provides steric and electronic influence that can be exploited in downstream functionalization.

This structure allows for a planned, stepwise elaboration of a molecular scaffold. A chemist can perform several transformations on the highly reactive aldehyde group while preserving the nitrile for a late-stage introduction of a key pharmacophoric element, such as a primary amine for salt formation or hydrogen bonding.

Table 1: Physicochemical Properties of **4-Formyl-3-methylbenzonitrile**

| Property | Value | Source(s) |
|-------------------|----------------------------------|---|
| CAS Number | 27609-91-2 | [4] |
| Molecular Formula | C ₉ H ₇ NO | [4] [5] |
| Molecular Weight | 145.16 g/mol | [4] [5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| IUPAC Name | 4-formyl-3-methylbenzonitrile | [5] |
| SMILES | CC1=C(C=CC(=C1)C#N)C=O | [6] |
| InChI Key | GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |

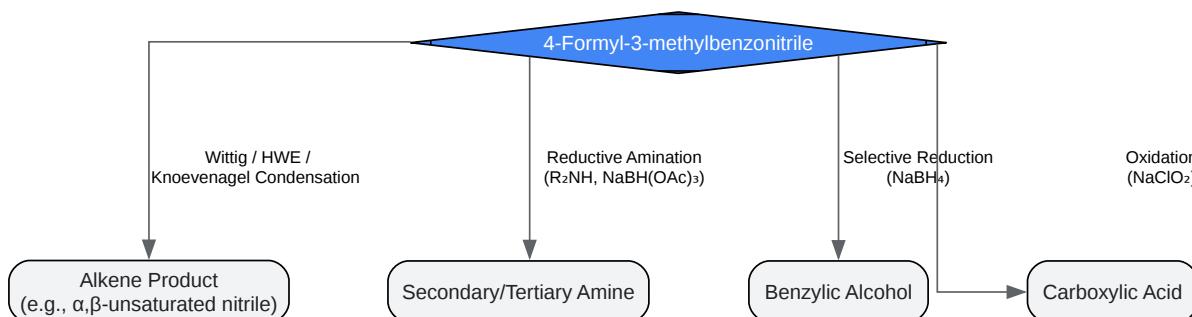
Synthetic Utility and Key Transformations

The true power of **4-Formyl-3-methylbenzonitrile** is revealed by examining the selective reactions each functional group can undergo.

The aldehyde is the more reactive center under mild conditions, making it the logical starting point for synthetic elaboration. It readily participates in a host of classic carbonyl chemistry reactions.

- **C-C Bond Formation:** Reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel condensations provide robust methods for installing new carbon-carbon bonds. The Knoevenagel condensation, for instance, is particularly useful in the synthesis of certain agrochemical compounds.[\[7\]](#) These reactions are driven by the formation of a stable C=C double bond and are foundational for building complex carbon skeletons.
- **Reductive Amination:** This powerful transformation converts the aldehyde into an amine in a one-pot procedure. The aldehyde first condenses with a primary or secondary amine to form an imine, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is a cornerstone of medicinal chemistry for introducing diverse amine-containing side chains.

- Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidants (e.g., Pinnick oxidation with NaClO_2) without affecting the nitrile. Conversely, selective reduction to a primary alcohol can be achieved with mild hydride reagents like sodium borohydride (NaBH_4), leaving the nitrile untouched.



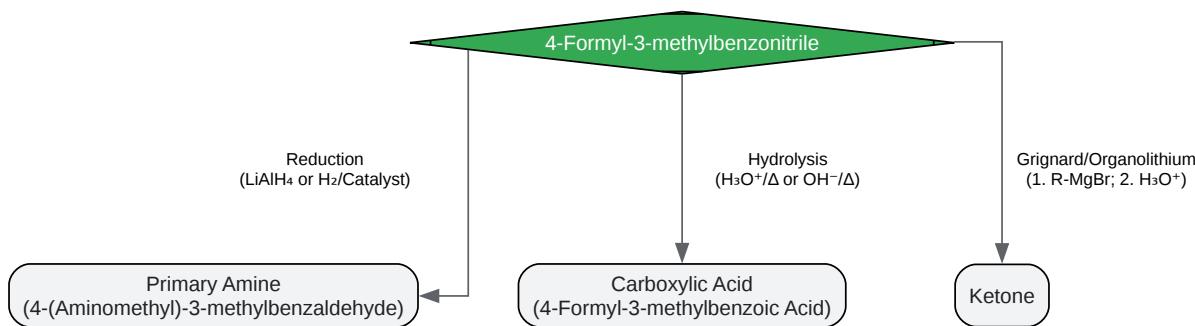
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Caption: Key synthetic transformations of the aldehyde group.

The nitrile group is significantly less reactive than the aldehyde, typically requiring more vigorous reagents for transformation. This chemical orthogonality is a key synthetic advantage. [8]

- Reduction to Primary Amines: The most common transformation is the reduction to a primary aminomethyl group. Strong hydride reagents like lithium aluminum hydride (LiAlH_4) are highly effective.[8] Alternatively, catalytic hydrogenation (e.g., H_2 , Raney Nickel or Pd/C) can be employed, offering a milder but often slower alternative. The resulting benzylic amine is a crucial functional group for introducing basicity and hydrogen-bonding capability.
- Hydrolysis to Carboxylic Acids: The nitrile can be fully hydrolyzed to a carboxylic acid under harsh acidic (e.g., refluxing aq. H_2SO_4) or basic (e.g., refluxing aq. NaOH) conditions.[2][9] This reaction proceeds through an intermediate primary amide, which can sometimes be isolated under carefully controlled, milder conditions.

- Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile.[3][9] The resulting imine anion intermediate, upon aqueous workup, hydrolyzes to a ketone. This provides a direct route to constructing acylbenzenes.



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Caption: Key synthetic transformations of the nitrile group.

Application Focus: Agrochemical and Pharmaceutical Scaffolds

While not as widely cited as its methoxy-substituted analog, **4-Formyl-3-methylbenzonitrile** is a valuable precursor for specific applications.

- Agrochemicals: It is cited as a building block in the preparation of substituted aryl methylene-type Rubrolide compounds, which are investigated as agrochemical herbicides.[7] This application leverages a Knoevenagel-type condensation at the aldehyde position with an active methylene compound to construct the core herbicidal scaffold.
- Pharmaceutical Development: Substituted benzonitriles are privileged structures in medicinal chemistry, particularly as "hinge-binding" motifs in kinase inhibitors.[10] While specific drugs may not use this exact starting material, the synthetic routes it enables are directly relevant. For example, reducing the nitrile to an amine and subsequently acylating it, while using the aldehyde as a handle to build out the rest of the molecule, is a classic strategy for exploring structure-activity relationships (SAR) in inhibitor design.[11]

Field-Proven Experimental Protocols

The following protocols are representative procedures for the selective transformation of **4-Formyl-3-methylbenzonitrile**. They are designed to be self-validating, with clear steps for reaction monitoring, workup, and purification.

This protocol demonstrates the formation of a new C=C bond at the aldehyde position, a key step in the synthesis of agrochemical scaffolds.^[7]

Objective: To synthesize 2-((4-cyano-2-methylphenyl)methylene)malononitrile.

Reagents & Materials:

- **4-Formyl-3-methylbenzonitrile** (1.00 g, 6.89 mmol)
- Malononitrile (0.48 g, 7.23 mmol, 1.05 equiv)
- Piperidine (2-3 drops, catalytic)
- Ethanol (20 mL)
- Round-bottom flask, reflux condenser, magnetic stirrer
- TLC plates (silica gel), Hexanes/Ethyl Acetate eluent
- Buchner funnel and filter paper

Procedure:

- To a 50 mL round-bottom flask, add **4-Formyl-3-methylbenzonitrile** (1.00 g), malononitrile (0.48 g), and ethanol (20 mL).
- Stir the mixture at room temperature to dissolve the solids. Add 2-3 drops of piperidine. A mild exotherm and color change may be observed.
- Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 1-2 hours.

- Causality Checkpoint: The basic piperidine catalyst deprotonates the active methylene of malononitrile, generating a nucleophile that attacks the aldehyde carbonyl. Subsequent dehydration is rapid, driven by the formation of a highly conjugated system.
- Monitor the reaction by TLC (e.g., 7:3 Hexanes:EtOAc), observing the consumption of the starting aldehyde.
- Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to precipitate the product.
- Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL).
- Dry the product under vacuum to yield the desired 2-((4-cyano-2-methylphenyl)methylene)malononitrile as a solid.
- Validation: The product can be characterized by ^1H NMR (disappearance of the aldehyde proton at \sim 10 ppm and appearance of a new vinyl proton) and Mass Spectrometry to confirm the expected molecular weight.

This protocol details the conversion of the nitrile to a primary amine using LiAlH_4 , a powerful transformation for introducing a key basic group.[8]

Objective: To synthesize 4-(aminomethyl)-3-methylbenzaldehyde.

Reagents & Materials:

- **4-Formyl-3-methylbenzonitrile** (1.00 g, 6.89 mmol)
- Lithium aluminum hydride (LiAlH_4 , \sim 0.31 g, 8.27 mmol, 1.2 equiv)
- Anhydrous Tetrahydrofuran (THF, 30 mL)
- Anhydrous Diethyl Ether (for workup)
- Sodium sulfate, anhydrous
- Saturated aqueous sodium sulfate solution

- Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer

Procedure:

- CRITICAL SAFETY:** This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. LiAlH₄ reacts violently with water.
- Set up a dry three-neck flask equipped with a stirrer, condenser, and nitrogen inlet. Add LiAlH₄ (0.31 g) and anhydrous THF (15 mL) to the flask and cool to 0 °C in an ice bath.
- Dissolve **4-Formyl-3-methylbenzonitrile** (1.00 g) in anhydrous THF (15 mL) in a separate dry flask. Transfer this solution to a dropping funnel.
- Add the benzonitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
- Causality Checkpoint:** The hydride from LiAlH₄ performs a nucleophilic attack on the nitrile carbon twice. The resulting aluminum-amine complex protects the aldehyde from reduction at low temperatures.
- Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
- Quenching (Fieser workup):** Quench the reaction by the slow, sequential, dropwise addition of: (i) 0.3 mL of water, (ii) 0.3 mL of 15% aqueous NaOH, and (iii) 0.9 mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
- Stir the resulting white suspension vigorously at room temperature for 1 hour.
- Add anhydrous sodium sulfate, stir for another 15 minutes, and filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
- Concentrate the filtrate under reduced pressure to yield the crude 4-(aminomethyl)-3-methylbenzaldehyde.

- Validation: The product can be purified by column chromatography if necessary. Characterization by ^1H NMR will show the disappearance of the nitrile in the IR spectrum and the appearance of two new protons for the $-\text{CH}_2\text{-NH}_2$ group in the NMR, along with the preservation of the aldehyde proton.

Safety and Handling

- Hazards: **4-Formyl-3-methylbenzonitrile** is classified as an irritant. It may cause skin, eye, and respiratory irritation.[\[4\]](#)[\[12\]](#)
- Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[\[12\]](#)
Avoid breathing dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

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